5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a nitrile or an ester, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine are used in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Aminomethyl)-2-chloropyrimidin-4-amine: Contains a chloro group instead of a trifluoromethyl group.
5-(Aminomethyl)-2-(difluoromethyl)pyrimidin-4-amine: Features a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,1,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPNTGTHPIXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699465 | |
Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-73-3 | |
Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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